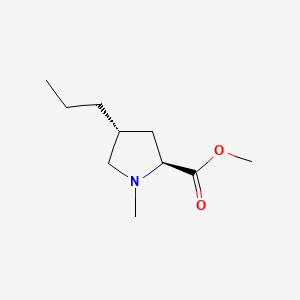

(4R)-1-Methyl-4-propyl-L-proline Methyl Ester

Descripción general

Descripción

(4R)-1-Methyl-4-propyl-L-proline Methyl Ester is a chemical compound that belongs to the class of proline derivatives Proline is an amino acid that plays a crucial role in protein synthesis and structure The compound is characterized by its unique stereochemistry, with the (4R) configuration indicating the specific spatial arrangement of its atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester typically involves the esterification of the corresponding proline derivative. One common method is the reaction of (4R)-1-methyl-4-propyl-L-proline with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the methyl ester group into the proline derivative. This method offers advantages in terms of sustainability and scalability compared to traditional batch processes .

Análisis De Reacciones Químicas

Types of Reactions

(4R)-1-Methyl-4-propyl-L-proline Methyl Ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted proline derivatives.

Aplicaciones Científicas De Investigación

(4R)-1-Methyl-4-propyl-L-proline Methyl Ester has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its role in protein structure and function.

Medicine: Investigated for potential therapeutic applications, including drug design and development.

Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mecanismo De Acción

The mechanism of action of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

(4R)-1-Methyl-4-propyl-L-proline Methyl Ester can be compared with other proline derivatives, such as:

Methyl (4S)-1-methyl-4-propyl-L-prolinate: Differing in stereochemistry, which can affect its biological activity and interactions.

Ethyl (4R)-1-methyl-4-propyl-L-prolinate: Similar structure but with an ethyl ester group instead of a methyl ester, leading to different chemical properties and reactivity.

Methyl (4R)-1-methyl-4-isopropyl-L-prolinate: Contains an isopropyl group, which can influence its steric and electronic properties.

These comparisons highlight the uniqueness of this compound in terms of its specific stereochemistry and functional groups, which contribute to its distinct chemical and biological properties.

Actividad Biológica

(4R)-1-Methyl-4-propyl-L-proline Methyl Ester is a chiral amino acid derivative recognized for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . It features a chiral center at the 4-position of the proline ring, which significantly influences its biological interactions and reactivity. The compound is classified as an amino acid derivative, particularly a proline derivative, which is crucial for understanding its biological roles and mechanisms of action.

The biological activity of this compound is primarily attributed to its structural similarity to natural amino acids. This similarity allows it to interact with various biological targets such as enzymes and receptors. Research indicates that proline derivatives can influence protein folding and stability, potentially affecting cellular signaling pathways and metabolic processes.

Enzyme Inhibition

Studies have shown that this compound exhibits enzyme inhibition properties. It has been investigated for its role in inhibiting specific enzymes, which can lead to significant effects on biochemical pathways.

Antileishmanial Activity

One notable finding regarding the biological activity of this compound is its antileishmanial activity . It has demonstrated effectiveness against the intracellular amastigote forms of Leishmania infantum, with an IC50 value of 29.9 μM . This suggests potential therapeutic applications in treating leishmaniasis, a disease caused by parasites from the Leishmania genus.

| Biological Activity | IC50 Value (μM) | Target |

|---|---|---|

| Antileishmanial Activity | 29.9 | Leishmania infantum |

Structural Biology Applications

The compound has been utilized in structural biology to study conformational landscapes of proline derivatives. Research indicates that modifications on prolines can significantly affect peptide structure and stability, which is critical for understanding protein interactions and functions .

In one study, the impact of various proline analogs on peptide conformation was analyzed using techniques like NMR spectroscopy and X-ray diffraction. The findings highlighted how different substitutions could modulate the structural properties of peptides, thereby influencing their biological activity .

Therapeutic Potential in Neurological Disorders

This compound has also been explored for its potential therapeutic effects in neurological disorders. Its role as a chiral building block allows it to be incorporated into drug designs targeting specific neurological pathways. The compound's ability to inhibit certain enzymes involved in neurotransmitter metabolism could provide avenues for developing treatments for conditions such as depression or anxiety.

Propiedades

IUPAC Name |

methyl (2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-4-5-8-6-9(10(12)13-3)11(2)7-8/h8-9H,4-7H2,1-3H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWDKXMHDNDMEB-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1C[C@H](N(C1)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858064 | |

| Record name | Methyl (4R)-1-methyl-4-propyl-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13380-39-7 | |

| Record name | Methyl (4R)-1-methyl-4-propyl-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.